REACTION_CXSMILES
|
FC(F)CN1CC(C2C=CNN=2)OC2(CCNCC2)C1.[CH:21]([O:24][C:25]1[CH:33]=[CH:32][C:28]([C:29](O)=[O:30])=[CH:27][C:26]=1[CH3:34])([CH3:23])[CH3:22].CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.C(N(C(C)C)CC)(C)C.[H-].[Na+].ICC>C([O-])(O)=O.[Na+].CO.CN(C)C=O>[CH:21]([O:24][C:25]1[CH:33]=[CH:32][C:28]([CH:29]=[O:30])=[CH:27][C:26]=1[CH3:34])([CH3:23])[CH3:22] |f:2.3,5.6,8.9|
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Name
|
8-(2,2-difluoroethyl)-10-(1H-pyrazol-3-yl)-11-oxa-3,8-diazaspiro[5.5]undecane
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Quantity
|
193 mg
|
Type
|
reactant
|
Smiles
|
FC(CN1CC2(CCNCC2)OC(C1)C1=NNC=C1)F
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Name
|
|
Quantity
|
110 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC1=C(C=C(C(=O)O)C=C1)C
|
Name
|
|
Quantity
|
215 mg
|
Type
|
reactant
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
|
Name
|
|
Quantity
|
1.3 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
374 μL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
21 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
50 μL
|
Type
|
reactant
|
Smiles
|
ICC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 5 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with ethyl acetate (2×10 mL)
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with water (5 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
WASH
|
Details
|
eluting with 30% EtOAc/DCM
|
Type
|
CONCENTRATION
|
Details
|
The solvent was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in N,N-dimethylformamide (1.3 mL) under an atmosphere of nitrogen
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at 0° C. for 10 minutes
|
Duration
|
10 min
|
Type
|
WAIT
|
Details
|
at room temperature for 5 minutes
|
Duration
|
5 min
|
Type
|
STIRRING
|
Details
|
the reaction mixture stirred for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
microfiltered and purified by preparative LCMS (10-99% ACN/Water, 5 mM HCl modifier)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC1=C(C=C(C=C1)C=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24 mg | |
YIELD: PERCENTYIELD | 13% | |
YIELD: CALCULATEDPERCENTYIELD | 24% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |